8-Hydroxyondansetron

Übersicht

Beschreibung

Synthesis Analysis

8-Hydroxyondansetron's synthesis involves complex organic reactions, often leveraging the properties of 8-hydroxyquinoline derivatives. These derivatives are crucial in forming supramolecular sensors, emitting devices, or self-assembled aggregates due to their unique chemical properties. Studies on 8-hydroxyquinoline and its derivatives have shown significant advancements in synthesis techniques, providing a foundation for synthesizing 8-Hydroxyondansetron and similar compounds (Albrecht, Fiege, & Osetska, 2008).

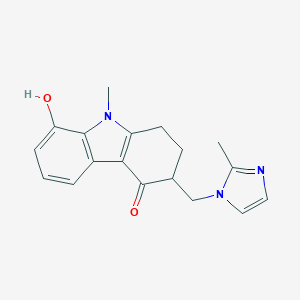

Molecular Structure Analysis

The molecular structure of 8-Hydroxyondansetron and related compounds has been explored through techniques such as single-crystal X-ray diffraction analyses. These analyses reveal the steric configurations and molecular orientations that influence the compound's chemical behavior and interactions. Notably, the structural analysis of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives provides insights into the molecular structure characteristics essential for understanding 8-Hydroxyondansetron (Chen et al., 2011).

Chemical Reactions and Properties

8-Hydroxyondansetron participates in various chemical reactions, underpinned by the properties of 8-hydroxyquinoline derivatives. These reactions include chelation with metal ions, demonstrating significant biological activity and potential therapeutic applications. The versatility in chemical reactions showcases the compound's utility in developing potent lead compounds with diverse pharmacological properties (Saadeh, Sweidan, & Mubarak, 2020).

Physical Properties Analysis

The physical properties of 8-Hydroxyondansetron, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific details on 8-Hydroxyondansetron's physical properties are scarce, studies on similar compounds provide a basis for understanding its behavior under various conditions. The electroluminescence and fluorescence properties of 8-hydroxyquinolato boron compounds, for example, indicate how molecular structure affects physical properties like light emission (Wu et al., 2000).

Chemical Properties Analysis

The chemical properties of 8-Hydroxyondansetron, including its reactivity, stability, and interaction with biological molecules, are crucial for its potential applications. The compound's ability to form stable complexes with metal ions highlights its significance in medicinal chemistry, offering pathways for developing new therapeutic agents with enhanced bioavailability and efficacy. Insights into the chemical properties of 8-hydroxyquinoline derivatives underscore the therapeutic value of compounds like 8-Hydroxyondansetron (Prachayasittikul et al., 2013).

Wissenschaftliche Forschungsanwendungen

Biomarker for Oxidative DNA Damage : 8-Hydroxy-2'-deoxyguanosine (8-OHdG), a derivative of 8-Hydroxyondansetron, is a crucial biomarker for measuring oxidative stress and carcinogenesis. It is associated with various cancers and degenerative diseases (Valavanidis, Vlachogianni, & Fiotakis, 2009). Additionally, urinary 8-hydroxydeoxyguanosine levels may serve as a biomarker for evaluating disease progression in Parkinson's disease (Sato, Mizuno, & Hattori, 2005).

Medicinal Chemistry : 8-hydroxyquinolines, including 8-Hydroxyondansetron, are explored as drug candidates for various biological effects. Their versatility allows the generation of diverse derivatives and nanoparticle systems for potential medical applications (Oliveri & Vecchio, 2016). They are also being studied for their potential in treating various diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Dermal Drug Delivery : Hydrogel-thickened nanoemulsions using chitosan show potential as complex dermal delivery systems for poorly soluble drugs like 8-methoxypsoralen (a compound related to 8-Hydroxyondansetron), offering improved drug penetration and potential for topical treatment of skin diseases (Barradas et al., 2018).

Diagnostic Tools : A novel 8-OHdG sensor developed using modified electrodes effectively detects oxidative DNA damage, aiding in the diagnosis of diseases caused by mutation and immune system deficiencies (Guo et al., 2016). This demonstrates its application in developing diagnostic tools.

Radiopharmaceutical Chemistry : 8-Hydroxyquinoline and its derivatives have been used in nuclear medicine for decades. Recent advances highlight its potential for developing higher denticity, targeted bifunctional chelators for imaging and therapy (Southcott & Orvig, 2021).

Corrosion Inhibition : 8-Hydroxyquinoline effectively inhibits corrosion of X60 steel in oil well acidizing environments, providing a green and sustainable alternative to traditional corrosion inhibitors (Obot, Ankah, Sorour, Gasem, & Haruna, 2017).

Assay Development : Assays have been developed to quantify ondansetron and its main metabolite 8-hydroxyondansetron in human plasma, demonstrating interindividual variability and potential for stereoselective disposition or metabolism (Musshoff et al., 2010).

Wirkmechanismus

Target of Action

8-Hydroxyondansetron, a metabolite of Ondansetron, is likely to share similar targets with its parent compound. Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . These receptors are present both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema .

Mode of Action

Ondansetron works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . By antagonizing the 5-HT3 receptors, it prevents the initiation of the vomiting reflex.

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxyondansetron are likely related to the serotonin signaling pathway. By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors and initiating the signal transduction pathway that leads to nausea and vomiting .

Pharmacokinetics

Ondansetron is metabolized mainly in the liver into 8-Hydroxyondansetron (40%), 7-Hydroxyondansetron (<20%), and 6-Hydroxyondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism . The primary mechanism of metabolism is oxidation These metabolites are then excreted from the body

Result of Action

The molecular and cellular effects of 8-Hydroxyondansetron are expected to be similar to those of Ondansetron, given that it is a metabolite of the latter. By blocking the 5-HT3 receptors, it prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .

Action Environment

The action of 8-Hydroxyondansetron can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as CYP3A4 and CYP1A2, the enzymes responsible for its metabolism, are known to be affected by various drug-drug interactions . Furthermore, genetic variations in these enzymes can also influence the metabolism and hence the efficacy of 8-Hydroxyondansetron .

Eigenschaften

IUPAC Name |

8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDKMEPUFIAQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

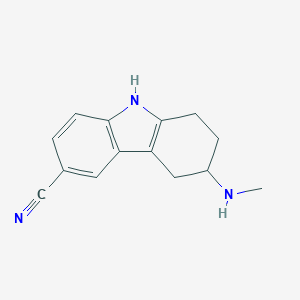

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599407 | |

| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyondansetron | |

CAS RN |

126671-71-4 | |

| Record name | 8-Hydroxyondansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

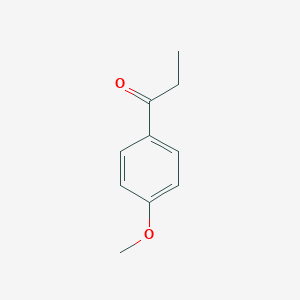

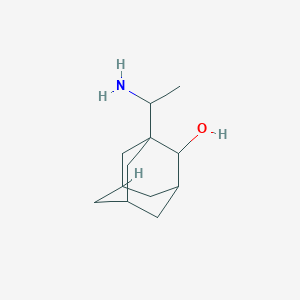

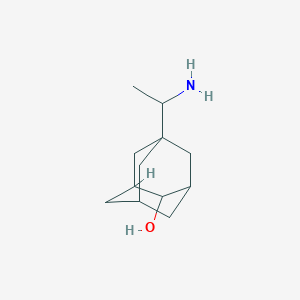

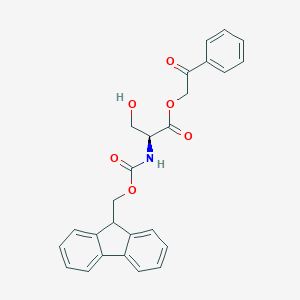

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

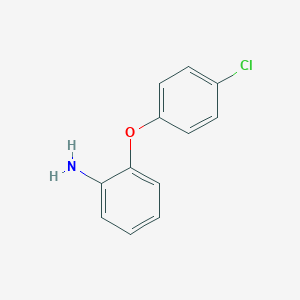

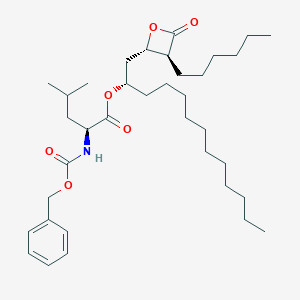

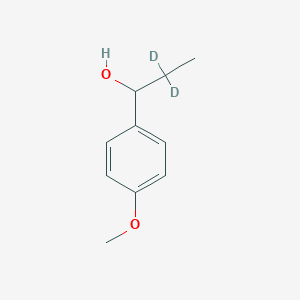

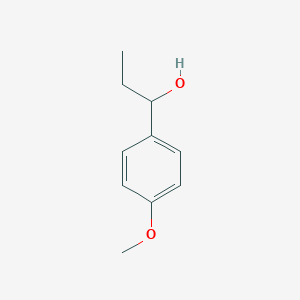

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-hydroxyondansetron in ondansetron metabolism?

A1: 8-Hydroxyondansetron is a major metabolite of ondansetron, a medication primarily used to prevent nausea and vomiting. Studies indicate that hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with conjugates of 7-hydroxyondansetron and 8-hydroxyondansetron being the primary excreted metabolites. []

Q2: Which enzymes are primarily involved in the formation of 8-hydroxyondansetron?

A2: Research suggests that the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, play a crucial role in ondansetron metabolism. CYP2D6 contributes to the hydroxylation of ondansetron, while both CYP2D6 and CYP3A4 are involved in the formation of 7- and 8-hydroxyondansetron. []

Q3: Does the formation of 8-hydroxyondansetron differ between individuals?

A3: Yes, significant interindividual variability exists in the formation and concentration of ondansetron metabolites. A study analyzing plasma samples from postoperative patients administered ondansetron revealed a wide range in the ratio of S-(+)-ondansetron to R-(-)-ondansetron (0.14 to 7.18), suggesting stereoselective disposition or metabolism. []

Q4: How is 8-hydroxyondansetron typically measured in biological samples?

A4: Researchers employ sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of ondansetron and its metabolites, including 8-hydroxyondansetron, in plasma samples. [, ] This method enables precise measurement of these compounds for pharmacokinetic studies.

Q5: Are there any known implications of drug interactions related to 8-hydroxyondansetron formation?

A5: Given that CYP2D6 and CYP3A4 are key enzymes in 8-hydroxyondansetron formation, co-administration of drugs that inhibit or induce these enzymes could potentially alter ondansetron metabolism and clearance. [] Further research is necessary to investigate the specific clinical implications of such interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)